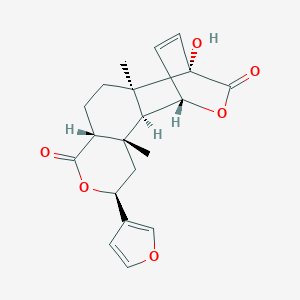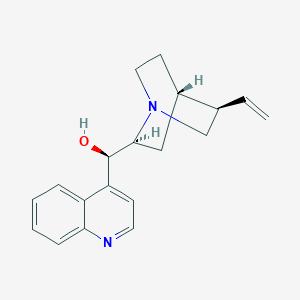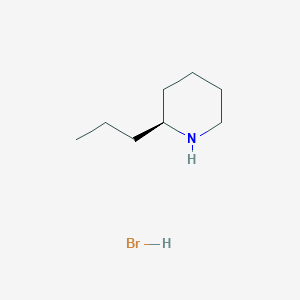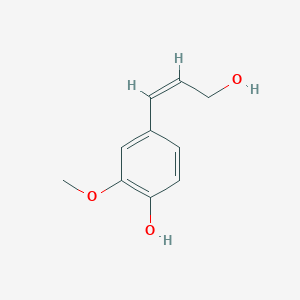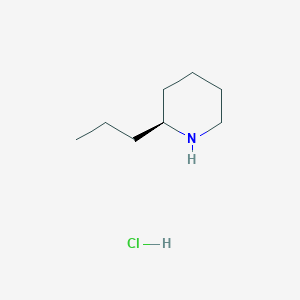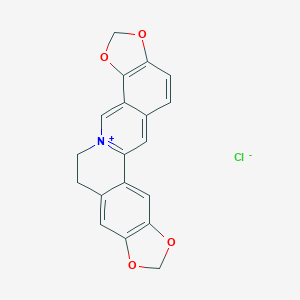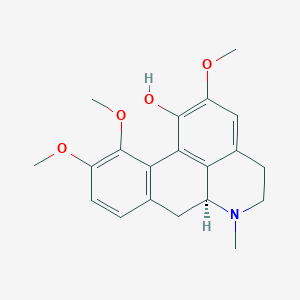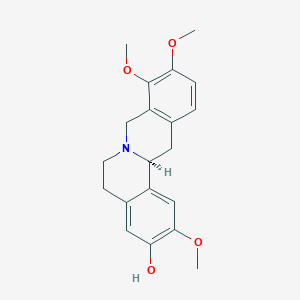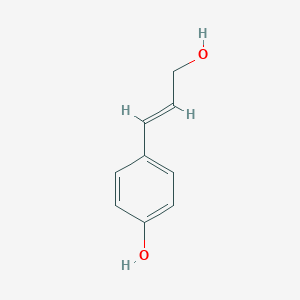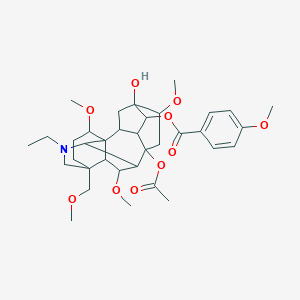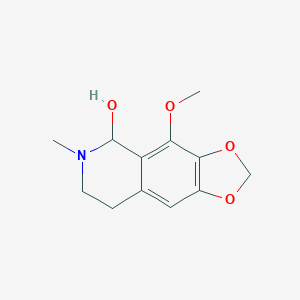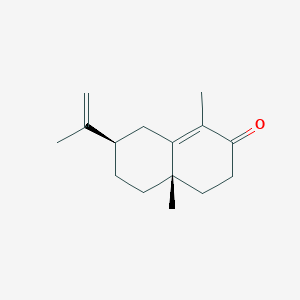
Alfa-Ciperona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: La alfa-ciperona se utiliza como precursor en la síntesis de otros compuestos bioactivos.
Medicina: La this compound exhibe efectos neuroprotectores al atenuar el estrés oxidativo y la apoptosis en las células neuronales.
Industria: La this compound se utiliza en la formulación de perfumes y cosméticos debido a su agradable aroma.
Mecanismo De Acción
La alfa-ciperona ejerce sus efectos a través de varios objetivos y vías moleculares. Activa la vía del factor 2 relacionado con el factor nuclear-E2 (Nrf2), que mejora la expresión de enzimas antioxidantes como la hemo oxigenasa-1 (HO-1) . Además, la this compound inhibe la vía del factor nuclear-kappa B (NF-κB), reduciendo la producción de citoquinas proinflamatorias . Estas acciones contribuyen a sus propiedades antiinflamatorias y antioxidantes.
Análisis Bioquímico
Biochemical Properties
Alpha-Cyperone interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to inhibit the growth of various human fungal pathogens .
Cellular Effects
Alpha-Cyperone has been observed to have significant effects on cellular processes. It abolishes the IL-1β-induced production of inflammatory cytokines in isolated rat chondrocytes, such as cyclooxygenase-2 (COX-2), tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS) .
Molecular Mechanism
At the molecular level, Alpha-Cyperone exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits NF-κB activation by blocking its nuclear transfer, and decreasing the phosphorylation of mitogen-activated protein kinase (MAPKs) .
Métodos De Preparación
La alfa-ciperona se puede obtener a través de varios métodos, incluida la extracción con fluidos supercríticos y la cromatografía en columna. Un método implica la separación de la this compound del aceite esencial de Cyperus rotundus mediante cromatografía en columna sobre gel de sílice después de la extracción con fluidos supercríticos . Este método se puede realizar de forma estática o dinámica con la adición de un arrastrador .
Análisis De Reacciones Químicas
La alfa-ciperona experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y borohidruro de sodio para la reducción . Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound .
Comparación Con Compuestos Similares
La alfa-ciperona es similar a otros sesquiterpenos que se encuentran en Cyperus rotundus, como el ciperol, el ciperusol y la ciperotundona . la this compound es única debido a su mayor contenido en el aceite esencial y sus potentes actividades biológicas . En comparación con estos compuestos similares, la this compound exhibe efectos antifúngicos y neuroprotectores más fuertes .
Propiedades
IUPAC Name |
(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFXJZXMWHNCEH-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197086 | |
| Record name | (+)-alpha-Cyperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-08-5 | |
| Record name | (+)-α-Cyperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyperone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-alpha-Cyperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-CYPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL24SG1C2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of alpha-Cyperone against malaria?
A1: Alpha-Cyperone shows potential as an anti-malarial agent by targeting Odorant Binding Proteins (OBPs) in the Anopheles gambiae mosquito, the main vector for the malaria parasite Plasmodium falciparum. [] Molecular docking studies suggest that alpha-Cyperone binds strongly to OBP4, specifically interacting with amino acids Phe123, Ala106, Thr57, Ala52, Thr69, and Ile64 within the binding cavity. This interaction is believed to block the OBP4 receptor, leading to mosquito disorientation and potentially disrupting the mosquito's ability to locate human hosts. []
Q2: Are there any in vivo studies supporting the anti-malarial activity of alpha-Cyperone?
A2: While in silico studies show promising results, further in vivo studies are needed to confirm the efficacy and safety of alpha-Cyperone as an anti-malarial agent.
Q3: Does alpha-Cyperone exhibit any other biological activities besides its anti-malarial potential?
A3: Yes, research suggests that alpha-Cyperone might possess analgesic properties. A study evaluating the essential oil from fresh rhizomes of Cyperus rotundus, in which alpha-Cyperone is a major constituent, demonstrated significant reduction in pain response in an acetic acid-induced mice stretching model. []
Q4: What is the role of alpha-Cyperone in Xiang-Qi-Tang's therapeutic effects?
A4: Alpha-Cyperone is one of the major active components of Xiang-Qi-Tang, a traditional Chinese herbal formula. Studies show that alpha-Cyperone, along with other active components of Xiang-Qi-Tang, exhibits anti-inflammatory and anticoagulant properties in LPS-treated rat cardiac microvascular endothelial cells. [] This effect is attributed to the inhibition of MAPK and NF-κB signaling pathways, which are involved in inflammatory and coagulation responses. []
Q5: What are the structural characteristics of alpha-Cyperone?
A5: While the provided abstracts don't explicitly mention the molecular formula and weight of alpha-Cyperone, they do indicate its chemical structure as a sesquiterpene. Several studies mention techniques like GC-MS and NMR being used to identify and characterize alpha-Cyperone, confirming its structure and purity. [, , , , , , ]
Q6: How is alpha-Cyperone typically extracted and what is its yield from natural sources?
A6: Alpha-Cyperone is primarily obtained from natural sources, particularly the rhizomes of plants like Cyperus rotundus. Hydrodistillation is a common method for extracting the essential oil, which contains alpha-Cyperone. [] The yield of essential oil from fresh rhizomes of Cyperus rotundus was found to be 0.4%, with alpha-Cyperone constituting 3.11% of the essential oil composition. [] Supercritical fluid extraction (SFE) followed by molecular distillation is another method for obtaining a more refined extract enriched in alpha-Cyperone. []
Q7: Are there any known methods to synthesize alpha-Cyperone chemically?
A7: Yes, there are stereospecific synthetic routes available for producing (+)-alpha-Cyperone. [, ] These synthetic approaches provide alternative ways to obtain alpha-Cyperone besides extraction from natural sources.
Q8: Have any studies investigated the stability and formulation of alpha-Cyperone for potential therapeutic applications?
A8: While the provided research highlights the potential therapeutic benefits of alpha-Cyperone, there is limited information available regarding specific studies on its stability under various conditions or formulation strategies to improve its stability, solubility, or bioavailability.
Q9: Is there any information on the safety and toxicity of alpha-Cyperone?
A9: Although one study mentions the LD50 value of alpha-Cyperone suggesting its safety for use in natural repellent development, [] comprehensive toxicological data and safety profiles are still limited. Further research is needed to assess potential adverse effects and establish its safety profile for various applications.
Q10: What analytical techniques are commonly employed to quantify and analyze alpha-Cyperone?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing and quantifying alpha-Cyperone in plant extracts and essential oils. [, ] High-performance liquid chromatography (HPLC) with UV detection has also been employed for the simultaneous determination of alpha-Cyperone and other compounds, such as nootkatone, in Cyperus rotundus samples. [] These analytical methods allow for the identification and quantification of alpha-Cyperone in complex mixtures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)
